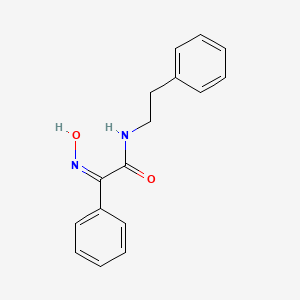![molecular formula C28H38N4OS2 B15028823 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)](/img/structure/B15028823.png)
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is a complex organic compound with a unique structure that combines phenyl, thiourea, and bicyclic moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamothioyl intermediate: This involves the reaction of phenyl isothiocyanate with an appropriate amine to form the phenylcarbamothioyl group.
Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Incorporation of the bicyclic moiety: The final step involves the reaction of the intermediate with a bicyclic compound, such as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The phenyl and bicyclic moieties may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
- 1-Ethyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
Uniqueness
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is unique due to the presence of the bicyclic moiety, which can impart distinct steric and electronic properties
Eigenschaften
Molekularformel |
C28H38N4OS2 |
|---|---|
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
3-phenyl-1-[2-(phenylcarbamothioylamino)ethyl]-1-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]thiourea |
InChI |
InChI=1S/C28H38N4OS2/c1-27(2)21-14-15-28(27,3)24(20-21)33-19-18-32(26(35)31-23-12-8-5-9-13-23)17-16-29-25(34)30-22-10-6-4-7-11-22/h4-13,21,24H,14-20H2,1-3H3,(H,31,35)(H2,29,30,34) |
InChI-Schlüssel |
NNZAGPZSSHIBFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OCCN(CCNC(=S)NC3=CC=CC=C3)C(=S)NC4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028740.png)
![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)


![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)

![(3Z)-1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15028777.png)
![2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15028785.png)

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028794.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028802.png)
![ethyl (4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15028816.png)
![{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028818.png)
![4-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B15028826.png)
